2-Iodooxazole-4-carbonitrile
Description
Significance of Oxazole (B20620) Core Structures in Contemporary Organic Synthesis and Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. doi.orgyonedalabs.com Its unique electronic properties and ability to participate in various non-covalent interactions make it a favored structural component in the design of novel therapeutic agents. doi.org The oxazole motif is found in a wide array of natural products exhibiting potent biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. doi.org This prevalence in nature has inspired chemists to develop a multitude of synthetic methods to access and functionalize the oxazole core, further expanding its utility in drug discovery and materials science. doi.orgd-nb.info
Strategic Importance of Halogenated Heterocycles in Synthetic Transformations
Halogenated heterocyclic compounds are indispensable tools in the arsenal (B13267) of synthetic organic chemists. researchgate.net The presence of a halogen atom, such as iodine, on a heterocyclic ring system dramatically influences its reactivity, providing a handle for a wide range of synthetic transformations. researchgate.netresearchgate.net Halogens act as excellent leaving groups in nucleophilic substitution reactions and are particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This reactivity allows for the facile introduction of a diverse array of substituents, including alkyl, aryl, and alkynyl groups, onto the heterocyclic core. researchgate.netacs.org The ability to selectively functionalize specific positions on a heterocycle is crucial for the systematic exploration of structure-activity relationships in medicinal chemistry and for the fine-tuning of the electronic properties of organic materials. acs.org
Overview of 2-Iodooxazole-4-carbonitrile as a Versatile Synthetic Building Block
This compound emerges as a particularly valuable synthetic intermediate by combining the desirable features of the oxazole core with the synthetic versatility of a halogen and a nitrile functionality. The iodine atom at the 2-position serves as a prime site for cross-coupling reactions, enabling the construction of complex 2-substituted oxazoles. organic-chemistry.org The nitrile group at the 4-position is not merely a passive substituent; it can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic possibilities. The strategic placement of these two functional groups on the oxazole ring makes this compound a powerful bifunctional building block for the modular construction of highly decorated heterocyclic systems.
Chemical Properties and Data of this compound
| Property | Value |
| Molecular Formula | C₄HIN₂O |
| IUPAC Name | This compound |
| CAS Number | 1379369-69-3 |
Spectroscopic Data of this compound (Predicted and from Related Structures)
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | A singlet for the C5-proton is expected in the aromatic region. |
| ¹³C NMR | Distinct signals are anticipated for the three carbons of the oxazole ring and the nitrile carbon. The carbon bearing the iodine (C2) would appear at a characteristic chemical shift. |
| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230-2260 cm⁻¹. |
Synthetic Transformations of this compound
The true synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily leveraging the reactivity of the C2-iodo substituent.
Cross-Coupling Reactions
The C-I bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a straightforward method for the introduction of carbon-based substituents at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HIN2O/c5-4-7-3(1-6)2-8-4/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCDZQSLWKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodooxazole 4 Carbonitrile and Its Derivatives
Direct Synthesis Approaches to 2-Iodooxazole-4-carbonitrile
Direct synthesis methods aim to construct the this compound ring system in a limited number of steps from acyclic or simpler cyclic precursors.
A well-established method for introducing an iodide substituent onto an aromatic or heteroaromatic ring is through the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by an iodide nucleophile. organic-chemistry.org
The process begins with the diazotization of a 2-aminooxazole-4-carbonitrile (B1375494) precursor using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly reactive intermediate due to the excellent leaving group potential of dinitrogen gas (N₂). Treatment of this intermediate with an iodide source, such as potassium iodide or a copper(I) iodide solution, facilitates the substitution of the diazonium group with iodine, yielding the target this compound. masterorganicchemistry.com The Sandmeyer reaction is a versatile tool in aromatic chemistry as it allows for substitution patterns that are not easily achievable through direct substitution methods. byjus.com
The general mechanism follows a free radical pathway, initiated by a single electron transfer from the copper(I) catalyst to the diazonium species. byjus.com This generates an aryl radical and releases nitrogen gas. The aryl radical then reacts with the halide to form the final product and regenerate the catalyst. wikipedia.org While many Sandmeyer reactions utilize copper(I) catalysis, certain displacements, including with potassium iodide, can proceed without a catalyst. organic-chemistry.org
A direct approach to synthesizing derivatives, specifically 5-aryloxazole-4-carbonitriles, has been developed utilizing a copper(II)-mediated radical coupling reaction from readily available acetophenones. rsc.orgscispace.com This method employs potassium ferricyanide (B76249) as a low-toxicity cyanide source and Cu(II) bromide as an oxidant. scispace.comresearchgate.net
In this process, potassium ferricyanide serves a dual role, acting as both the "CN" source and a coupling partner for the cyclization to form the oxazole (B20620) ring. rsc.orgsemanticscholar.org The reaction proceeds under mild conditions and is tolerant of a wide range of substituents on the starting acetophenone (B1666503). scispace.com The electronic properties of the substituents on the aromatic ring of the acetophenone can influence the efficiency of the transformation, with various substituted acetophenones providing the corresponding 5-aryloxazole-4-carbonitrile products in moderate to good yields. scispace.com This protocol represents an efficient, low-toxicity method for the formation of the oxazole-4-carbonitrile (B1450848) core from ubiquitous substrates. scispace.com
| Substituted Acetophenone | Product | Yield (%) |
|---|---|---|
| Acetophenone | 5-phenyloxazole-4-carbonitrile | 75% |
| 4-Fluoroacetophenone | 5-(4-fluorophenyl)oxazole-4-carbonitrile | 70% |
| 3-Chloroacetophenone | 5-(3-chlorophenyl)oxazole-4-carbonitrile | 65% |
| 4-Bromoacetophenone | 5-(4-bromophenyl)oxazole-4-carbonitrile | 68% |
| 4-Methylacetophenone | 5-(p-tolyl)oxazole-4-carbonitrile | 80% |
Precursor Synthesis and Functionalization Pathways
An alternative to direct synthesis is the construction of the target molecule through the modification of a functionalized oxazole precursor.
A versatile and common starting material for this pathway is Ethyl 2-aminooxazole-4-carboxylate. sigmaaldrich.com This precursor allows for sequential modification at both the C2 and C4 positions of the oxazole ring.
The synthesis of this compound from this precursor involves a two-stage process:
Iodination via Sandmeyer-type Reaction : The 2-amino group is first converted into a 2-iodo group. This is achieved through diazotization with a reagent like tert-butyl nitrite or sodium nitrite in an acidic medium, followed by treatment with an iodide salt such as potassium iodide. This reaction effectively replaces the amino functionality with iodine.
Conversion of Ester to Nitrile : The ethyl ester group at the C4 position is then converted to a carbonitrile. This is a standard functional group transformation that typically proceeds through a two-step sequence. First, the ester is treated with ammonia (B1221849) to form the corresponding primary amide, 2-iodooxazole-4-carboxamide. Subsequently, the amide is dehydrated using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₄O₁₀) to yield the final this compound.
This stepwise approach allows for the controlled introduction of the required functional groups onto the oxazole core.
Organozinc reagents are valuable intermediates in organic synthesis, particularly for forming new carbon-carbon bonds through cross-coupling reactions. The generation of an oxazol-2-ylzinc reagent from Ethyl 2-iodooxazole-4-carboxylate can be achieved under Knochel conditions. figshare.com
This transformation typically utilizes "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). sigmaaldrich.com The use of LiCl is crucial as it breaks up the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility. sigmaaldrich.com The reaction proceeds via an iodine-magnesium exchange, where the highly reactive i-PrMgCl·LiCl smoothly converts the C2-iodo bond of the oxazole into a C2-magnesium bond, forming the corresponding Grignard reagent.
This organomagnesium intermediate is then transmetalated by treatment with zinc chloride (ZnCl₂) to produce the more stable and functional-group-tolerant oxazol-2-ylzinc reagent. These amidomagnesium lithium chloride adducts, also known as Knochel-Hauser bases (e.g., TMPMgCl·LiCl), are highly effective for selective deprotonations and metalations due to their strong basicity and low nucleophilicity. beilstein-journals.org The resulting organozinc compound is a versatile building block for further synthetic elaborations.
Regioselective Iodination and Substitution Control
Controlling the position of iodination on the oxazole ring is essential for targeted synthesis. The inherent acidity of the protons on the oxazole ring dictates the regioselectivity of deprotonation-based functionalization. The acidity generally follows the order C2 > C5 > C4. semanticscholar.org This makes the C2 position the most favorable site for deprotonation.
Therefore, a direct and regioselective iodination of an oxazole-4-carbonitrile precursor can be achieved by utilizing a strong, non-nucleophilic base to selectively remove the C2 proton. Knochel-Hauser bases, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride), are particularly well-suited for this purpose. sigmaaldrich.com These bases can effectively deprotonate even weakly acidic C-H bonds in functionalized aromatic and heteroaromatic systems. sigmaaldrich.com
The synthetic strategy involves treating the oxazole-4-carbonitrile substrate with the Knochel-Hauser base to generate a stable magnesiated or zincated intermediate specifically at the C2 position. figshare.com This organometallic intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom regioselectively at the C2 position, affording this compound. This method provides excellent control over the substitution pattern, avoiding the formation of other isomers.
Ligand-Controlled Direct Iodination at C2 and C4 Positions
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of oxazole chemistry, direct C-H activation for iodination is a key method for producing iodo-oxazole intermediates. The regioselectivity of these reactions—determining whether the substitution occurs at the C2, C4, or C5 position—can often be controlled by the careful selection of ligands, catalysts, and reaction conditions.
While direct iodination of the oxazole-4-carbonitrile core is not extensively detailed, principles from related direct arylation reactions offer significant insight. For instance, palladium-catalyzed direct arylation of oxazole can be selectively directed to either the C2 or C5 position with high regioselectivity by choosing specific phosphine (B1218219) ligands and solvents. researchgate.net C5 arylation is typically favored in polar solvents, while C2 arylation is preferred in nonpolar solvents with different phosphine ligands. researchgate.net
Applying this principle to iodination, a method for the iodination of oxazoles at the C4 position has been developed via a 2-lithiooxazole intermediate. capes.gov.brnih.gov Furthermore, the synthesis of 2,4-diiodooxazole (B1326457) has been achieved through sequential lithiation and iodination, demonstrating that multiple positions on the oxazole ring can be halogenated in a controlled manner. In some cases, C4 iodination of 5-substituted oxazoles can lead to the formation of 2-iodooxazoles and 2,4-diiodooxazoles as byproducts. The use of iodine in the presence of a base like potassium carbonate has also been reported for the synthesis of substituted oxazoles from α-bromoketones and benzylamine (B48309) derivatives, indicating iodine's role in facilitating oxazole formation. researchgate.net
Table 1: Examples of Regioselective Functionalization of the Oxazole Ring
| Catalyst/Reagent | Ligand | Position Functionalized | Reaction Type | Reference |
|---|---|---|---|---|
| Pd(0) | P(o-tol)3 / Cy-JohnPhos | C2 | Direct Arylation | beilstein-journals.org |
| Pd(0) | TMHD | C2 | Direct Arylation | beilstein-journals.org |
| Cu(I) | Triphenylphosphine | C2 | Direct Arylation | beilstein-journals.org |
| n-BuLi / I2 | None | C4 | Iodination via Lithiation | capes.gov.brnih.gov |
Synthesis of 2,4-Dihalooxazoles as Intermediates
2,4-Dihalooxazoles serve as versatile intermediates in the synthesis of more complex molecules. Their two distinct halogenated sites allow for selective downstream functionalization, typically through cross-coupling reactions. The synthesis of these intermediates can be accomplished by the sequential halogenation of an oxazole core.
A notable example is the preparation of 2,4-diiodooxazole. This compound can be synthesized from a 4-iodo oxazole derivative, which undergoes a second lithiation followed by iodination to yield the 2,4-diiodo product in a 65% isolated yield. This stepwise approach allows for the controlled introduction of iodine at both the C2 and C4 positions, creating a valuable building block for further chemical modification. These di-iodinated intermediates are particularly useful in the total synthesis of complex natural products.
Microwave-Mediated Synthesis of 2-Substituted-5-aminooxazole-4-carbonitrile Libraries
Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry, valued for its ability to accelerate reaction rates, increase yields, and enable reactions that are difficult under conventional heating. nih.govijpsonline.com This technology is particularly well-suited for the rapid generation of compound libraries for drug discovery.
A library of 2-substituted-5-aminooxazole-4-carbonitriles has been successfully synthesized using microwave-mediated methods. soton.ac.uk This approach highlights the efficiency of using focused microwave irradiation to construct the oxazole core and introduce diversity at the 2-position. soton.ac.uk The synthesis of related 5-amino-4-cyanopyrazoles has also been achieved using a novel flow microwave device, demonstrating the scalability and efficiency of this technology for producing heterocyclic carbonitriles. durham.ac.uk Microwave irradiation has been employed in various other syntheses of oxazole derivatives, often leading to significantly reduced reaction times and improved yields compared to traditional methods. ijpsonline.comnih.govsemanticscholar.orgresearchgate.net For instance, a microwave-assisted [3+2] cycloaddition reaction using 4-toluenesulfonylmethyl isocyanide (TosMIC) and aryl aldehydes has been developed for the efficient synthesis of 5-substituted oxazoles. nih.govsemanticscholar.org
Table 2: Microwave-Assisted Synthesis of Substituted Oxazoles and Related Heterocycles
| Reaction Type | Key Reagents | Product Type | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Library Synthesis | Various | 2-Substituted-5-aminooxazole-4-carbonitriles | Rapid library generation | soton.ac.uk |
| [3+2] Cycloaddition | Aryl aldehydes, TosMIC | 5-Substituted oxazoles | High yield, short reaction time (8 min) | nih.govsemanticscholar.org |
| Condensation | p-Substituted 2-bromoacetophenone, urea | 2-Amino-4-aryl-oxazoles | Efficient synthesis | ijpsonline.com |
Atom-Economic Approaches in Oxazole Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the starting materials are incorporated into the final product. ijpsonline.com Synthetic methods with high atom economy are inherently less wasteful and more sustainable.
In the field of oxazole synthesis, several atom-economic approaches have been developed. One such method is the intramolecular ring-to-ring isomerization of substituted azirines. mdpi.com This type of transformation, which can be induced thermally, photochemically, or through catalysis, has a 100% atom economy as all atoms of the starting material are rearranged to form the product. mdpi.com Specifically, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical route to variously substituted 4H-pyrrolo[2,3-d]oxazoles. mdpi.com
Other strategies that align with the principles of green and atom-economic chemistry include catalyst-free, one-pot multicomponent reactions. kthmcollege.ac.indntb.gov.ua These reactions assemble complex molecules from simple precursors in a single step, minimizing intermediate isolation and purification steps, which reduces solvent waste and energy consumption. ijpsonline.com The use of eco-friendly solvents or even solvent-free conditions further enhances the green credentials of these synthetic routes. kthmcollege.ac.indntb.gov.ua
Reactivity Profile and Transformational Chemistry of 2 Iodooxazole 4 Carbonitrile
Carbon-Carbon Bond-Forming Reactions Involving the C-I Bond
The iodine atom at the C2 position of 2-iodooxazole-4-carbonitrile is predisposed to oxidative addition to a low-valent palladium center, initiating a catalytic cycle for numerous cross-coupling reactions. This reactivity enables the straightforward introduction of diverse aryl, vinyl, and alkyl substituents at this position, leading to a wide array of functionalized oxazole (B20620) derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the 2-iodooxazole (B2367723) moiety is an excellent electrophilic partner in these transformations. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org.
The Suzuki-Miyaura coupling is a widely utilized method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex libretexts.orggoogle.com. While specific studies on this compound are not extensively detailed, the reactivity of 2-iodooxazoles in this reaction is well-established. For instance, 2-iodooxazoles can be coupled with various alkyl iodides via 9-methoxy-9-borabicyclo[3.3.1]nonane (9-MeO-BBN) to produce 2-alkyl substituted oxazoles in good to excellent yields researchgate.net. This demonstrates the feasibility of coupling sp3-hybridized carbon nucleophiles at the C2 position.
Furthermore, studies on related 2,4-dihalooxazoles have shown that regioselective Suzuki-Miyaura cross-coupling can be achieved, highlighting the differential reactivity of halogen substituents on the oxazole ring researchgate.net. This suggests that the C2-iodo group of this compound would be highly reactive towards Suzuki-Miyaura conditions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Oxazole Derivatives
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |
| 2-Iodooxazole | Alkyl Iodide / 9-MeO-BBN | PdCl₂(dppf) | K₃PO₄ | THF | Good-Excellent researchgate.net |
| 2,4-Dihalooxazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | High researchgate.net |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 95 researchgate.net |
This table presents generalized conditions and results from related heterocyclic systems to illustrate the potential reaction parameters for this compound.
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium wikipedia.orgresearchgate.net. Organostannanes are advantageous due to their stability to air and moisture and their compatibility with a wide range of functional groups researchgate.netnih.gov. This makes the Stille reaction a robust method for the functionalization of heterocyclic systems.
The C2-iodo bond of this compound is an ideal electrophilic site for Stille coupling. The reaction with various aryl-, heteroaryl-, or vinylstannanes would provide access to complex 2-substituted oxazoles. The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination researchgate.net. While specific examples detailing this compound are scarce, the methodology has been successfully applied to other halo-oxazoles and related heterocycles, often affording high yields researchgate.net. The choice of palladium catalyst and ligands can be crucial for optimizing the reaction rate and yield.
Table 2: General Conditions for Stille Coupling of Aryl Halides
| Electrophile | Nucleophile | Catalyst | Ligand | Solvent | Temperature (°C) |
| Aryl Iodide | Aryl-Sn(Bu)₃ | Pd₂(dba)₃ | AsPh₃ | DMF | 60 |
| Aryl Iodide | Vinyl-Sn(Bu)₃ | Pd(PPh₃)₄ | - | THF | 50-70 |
| 2-Chlorooxazole | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | - | Dioxane | 100 |
This table illustrates typical conditions for Stille coupling reactions involving various aryl halides, which are applicable to this compound.
The Negishi coupling reaction joins an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex researchgate.netwikipedia.org. This reaction is noted for its high reactivity and functional group tolerance wikipedia.org. While the primary focus of this article is on the reactions of this compound as the electrophile, the Negishi coupling provides a complementary approach where an oxazole moiety can act as the nucleophile.
To achieve this, a 2-halooxazole (such as this compound) would first be converted into an oxazol-2-ylzinc intermediate. This is typically done through transmetalation from a corresponding oxazol-2-yllithium species, which itself is generated by halogen-metal exchange. The resulting oxazol-2-ylzinc reagent can then be coupled with various aryl or vinyl halides under palladium catalysis organic-chemistry.org. This two-step, one-pot procedure allows for the synthesis of 2-aryloxazoles and 2-vinyloxazoles. The reactivity of organozinc reagents makes the Negishi coupling a powerful tool, often proceeding under mild conditions nih.govorganic-chemistry.org.
Table 3: Negishi Coupling of Organozinc Reagents with Aryl Halides
| Organozinc Reagent | Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |
| o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | - | THF | 73 researchgate.net |
| Secondary alkylzinc halide | Aryl bromide | Pd(OAc)₂ | CPhos | THF/Toluene | 70-98 organic-chemistry.org |
| (Iodoalanine-derived)zinc | Aryl bromide | Pd₂(dba)₃ | SPhos | THF | High nih.gov |
This table shows examples of Negishi couplings, illustrating the types of substrates and conditions used.
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base organic-chemistry.orgresearchgate.net. The C-I bond at the C2 position of this compound is highly suitable for this transformation. The reaction with various alkenes, such as styrenes or acrylates, would lead to the formation of 2-vinyloxazole derivatives.
The catalytic cycle involves the oxidative addition of the 2-iodooxazole to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base beilstein-journals.org. The reaction generally exhibits high trans selectivity organic-chemistry.org. While specific examples with this compound are not prevalent, the high reactivity of aryl iodides in Heck reactions suggests this would be a feasible and efficient transformation fu-berlin.de.
Table 4: Typical Conditions for Mizoroki-Heck Reactions
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) |
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 researchgate.net |
| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / Imidazolium Salt | Cs₂CO₃ | Dioxane | 120-140 |
| Aryl Bromide | Ethyl crotonate | Pd EnCat®40 | NaOAc | Ethanol | 140 (MW) nih.gov |
This table provides representative conditions for the Heck reaction, which could be adapted for this compound.
Direct C-H arylation is an increasingly important alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners nih.gov. In this context, a substrate like ethyl oxazole-4-carboxylate can be directly arylated using an aryl halide, such as this compound, under palladium catalysis.
Research has demonstrated that the direct arylation of ethyl oxazole-4-carboxylate can be controlled to occur selectively at either the C2 or C5 position, depending on the choice of ligands and reaction conditions wikipedia.orgnih.gov. For instance, using ligands like P(t-Bu)₃ or JohnPhos in combination with pivalic acid (PivOH) as an additive tends to direct the arylation to the C2 position. Conversely, using a ligand such as PCy₃, often without PivOH, can reverse the selectivity in favor of the C5 position wikipedia.orgnih.gov. This regioselectivity is governed by the mechanism, which is believed to proceed via a concerted metalation-deprotonation (CMD) pathway nih.gov. This methodology provides a powerful and atom-economical route to synthesize 2,4- and 4,5-substituted oxazole derivatives.
Table 5: Regioselective Direct Arylation of Ethyl Oxazole-4-carboxylate with Aryl Halides
| Aryl Halide | Catalyst / Ligand | Additive | Base | Solvent | Position | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | PivOH | K₂CO₃ | Dioxane | C2 | 85 wikipedia.orgnih.gov |
| 4-Bromotoluene | Pd(OAc)₂ / JohnPhos | PivOH | K₂CO₃ | Dioxane | C2 | 81 wikipedia.orgnih.gov |
| 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | - | K₂CO₃ | Dioxane | C5 | 75 wikipedia.orgnih.gov |
| 4-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | PivOH | K₂CO₃ | Dioxane | C2 | 78 wikipedia.orgnih.gov |
Data adapted from studies on the direct arylation of ethyl oxazole-4-carboxylate, illustrating the control of regioselectivity.
Copper-Mediated Cross-Couplings (e.g., Trifluoromethylation)
Copper-mediated cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, copper catalysis can be employed to introduce various functionalities, with trifluoromethylation being a notable example. The introduction of a trifluoromethyl group is of significant interest in medicinal chemistry due to its ability to modulate a molecule's metabolic stability and lipophilicity beilstein-journals.org.
The copper-mediated trifluoromethylation of aryl and heteroaryl halides typically involves a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium trifluoromethanesulfinate (CF3SO2Na), and a copper(I) salt. While specific studies on this compound are not extensively documented, the reactivity of other iodo-heterocycles in similar transformations suggests a high probability of success. The general mechanism is believed to involve the formation of a Cu-CF3 species, which then participates in a catalytic cycle to deliver the trifluoromethyl group to the heteroaromatic ring.
Table 1: Plausible Conditions for Copper-Mediated Trifluoromethylation of this compound
| Entry | Trifluoromethyl Source | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Plausible Product |
| 1 | TMSCF3 | CuI | KF | DMF | 80-120 | 2-(Trifluoromethyl)oxazole-4-carbonitrile |
| 2 | CF3SO2Na | Cu(I) salt | Bipyridine | DMSO | 100-140 | 2-(Trifluoromethyl)oxazole-4-carbonitrile |
Nickel-Mediated Cross-Couplings
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly efficient alternative to palladium-catalyzed transformations. These reactions can be used to form a variety of carbon-carbon and carbon-heteroatom bonds. For this compound, nickel catalysis can facilitate couplings with a range of partners, including organoboron, organozinc, and Grignard reagents.
The reactivity of iodo-heterocycles in nickel-catalyzed cross-couplings is well-established. The catalytic cycle typically involves the oxidative addition of the nickel(0) catalyst to the carbon-iodine bond, followed by transmetalation with the coupling partner and reductive elimination to afford the product and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, with phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands being commonly employed.
Table 2: Representative Nickel-Mediated Cross-Coupling Reactions of this compound
| Entry | Coupling Partner | Nickel Catalyst | Ligand | Base | Solvent | Plausible Product |
| 1 | Phenylboronic acid | NiCl2(dppp) | dppp | K3PO4 | Toluene/H2O | 2-Phenyloxazole-4-carbonitrile |
| 2 | Ethylzinc bromide | Ni(acac)2 | - | - | THF | 2-Ethyloxazole-4-carbonitrile |
| 3 | Methylmagnesium bromide | NiCl2(dppe) | dppe | - | THF | 2-Methyloxazole-4-carbonitrile |
Carbon-Heteroatom Bond-Forming Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a cornerstone of modern synthetic chemistry for the synthesis of arylamines tandfonline.comwikipedia.org. This reaction is highly applicable to heteroaryl halides, including this compound, allowing for the introduction of primary and secondary amines.
The catalytic system typically consists of a palladium precursor, a phosphine ligand, and a base. The choice of ligand is critical and often depends on the specific substrates being coupled. For electron-deficient heterocycles like this compound, ligands such as XPhos or SPhos are often effective. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Table 3: Exemplary Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Plausible Product |
| 1 | Morpholine | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 2-(Morpholino)oxazole-4-carbonitrile |
| 2 | Aniline | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 2-(Phenylamino)oxazole-4-carbonitrile |
| 3 | Benzylamine (B48309) | PdCl2(dppf) | dppf | NaOtBu | Toluene | 2-(Benzylamino)oxazole-4-carbonitrile |
Palladium-catalyzed alkoxylation and aminocarbonylation reactions provide routes to introduce oxygen and amide functionalities, respectively. For this compound, these reactions expand its synthetic utility.
Alkoxylation: The palladium-catalyzed coupling of alcohols with aryl or heteroaryl halides, a variant of the Buchwald-Hartwig reaction, allows for the synthesis of ethers. The reaction typically requires a palladium catalyst, a suitable ligand, and a strong base to deprotonate the alcohol.
Aminocarbonylation: This reaction involves the introduction of a carbonyl group and an amine in a single step, forming an amide. It typically proceeds in the presence of a palladium catalyst, a phosphine ligand, a base, and carbon monoxide (or a CO precursor).
Table 4: Conditions for Alkoxylation and Aminocarbonylation of this compound
| Reaction | Reagent | Palladium Catalyst | Ligand | Base | Solvent | Plausible Product |
| Alkoxylation | Methanol | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 2-Methoxyoxazole-4-carbonitrile |
| Aminocarbonylation | Diethylamine, CO | PdCl2(PPh3)2 | PPh3 | Et3N | DMF | N,N-Diethyl-4-cyanooxazole-2-carboxamide |
Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the displacement of a leaving group on an aromatic or heteroaromatic ring by a nucleophile wikipedia.org. The reaction is favored on electron-deficient rings, and the presence of the electron-withdrawing nitrile group at the C4-position, combined with the inherent electrophilicity of the C2-position of the oxazole ring, makes this compound a suitable substrate for SNAr reactions pharmaguideline.com.
The mechanism involves the attack of a nucleophile on the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. Strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the iodide.
Table 5: Potential SNAr Reactions of this compound
| Entry | Nucleophile | Solvent | Conditions | Plausible Product |
| 1 | Sodium methoxide | Methanol | Reflux | 2-Methoxyoxazole-4-carbonitrile |
| 2 | Sodium thiophenoxide | DMF | Room Temperature | 2-(Phenylthio)oxazole-4-carbonitrile |
| 3 | Ammonia (B1221849) | DMSO | Heat | 2-Aminooxazole-4-carbonitrile (B1375494) |
Electrophilic Reactions and Derivatization
Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Electrophilic substitution, when it does occur, typically proceeds at the C5 or C4 positions pharmaguideline.com. For this compound, the presence of the strongly deactivating nitrile group at C4 and the iodine at C2 would further disfavor electrophilic aromatic substitution on the oxazole ring itself.
However, derivatization can be achieved through reactions involving the nitrile group or by transformations of substituents introduced via the cross-coupling and nucleophilic substitution reactions described above. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.
N-Bromosuccinimide (NBS)-Mediated Bromination with Solvent-Dependent Site Selectivity
N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic and heterocyclic compounds. The reaction mechanism, whether radical or electrophilic, can often be controlled by the choice of solvent and the presence or absence of radical initiators. For an electron-deficient heterocycle like this compound, the reaction conditions are critical in determining the site of bromination. The oxazole ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the cyano group at the C4 position and the inductive effect of the iodine atom at the C2 position.
Under radical conditions, typically initiated by light or AIBN in non-polar solvents like carbon tetrachloride (CCl₄), bromination is less likely to occur on the deactivated oxazole ring itself. Instead, if an alkyl substituent were present on the ring, allylic or benzylic-type bromination would be the favored pathway.
In polar solvents such as dimethylformamide (DMF), the reaction tends to proceed via an electrophilic pathway. The bromine atom in NBS becomes polarized and acts as an electrophile (Br⁺). While the oxazole ring is deactivated, electrophilic substitution is still possible. The most likely position for electrophilic attack on the this compound ring is the C5 position, as it is the most electron-rich carbon atom on the heterocycle, being less influenced by the adjacent electron-withdrawing nitrile group compared to the C4 position. The directing effects of the existing substituents would lead to the formation of 2-iodo-5-bromooxazole-4-carbonitrile.
The solvent-dependent selectivity offers a strategic approach to functionalizing the oxazole core, as summarized in the table below.
| Reaction Conditions | Solvent | Proposed Mechanism | Predicted Major Product |
| NBS, Radical Initiator (e.g., AIBN), Heat/Light | Carbon Tetrachloride (CCl₄) | Radical Substitution | No reaction on the ring; side-chain bromination if applicable |
| NBS | Dimethylformamide (DMF) | Electrophilic Aromatic Substitution | 2-Iodo-5-bromooxazole-4-carbonitrile |
| NBS | Acetonitrile (CH₃CN) | Electrophilic Aromatic Substitution | 2-Iodo-5-bromooxazole-4-carbonitrile |
Acid-Promoted Deiodination Pathways
The carbon-iodine bond in iodo-substituted heterocycles can be cleaved under various conditions, including in the presence of acid. This process, known as protodeiodination or hydrodeiodination, replaces the iodine atom with a hydrogen atom. For π-deficient nitrogen-containing heterocycles, this transformation can be facilitated by specific catalytic systems, such as phenylsilane (B129415) in the presence of indium(III) acetate, which provides a source of hydride.
In the context of direct acid promotion, the mechanism would likely involve the protonation of the oxazole ring, most probably at the nitrogen atom. This protonation would further increase the electron deficiency of the ring, potentially making the C2 carbon more susceptible to nucleophilic attack. If a suitable nucleophile is present in the reaction medium, it could lead to the displacement of the iodide. However, in the absence of other strong nucleophiles, a water molecule could potentially attack, leading to ring-opening pathways.
A more direct protodeiodination pathway involves the protonation of the C2 carbon, followed by the elimination of an iodonium (B1229267) ion (I⁺), with the subsequent reduction of this species. Alternatively, protonation of the ring could facilitate reductive cleavage of the C-I bond by an external reductant. The stability of the this compound in acidic media is a critical factor; strongly acidic conditions or prolonged reaction times could lead to decomposition or hydrolysis of the nitrile group and the oxazole ring itself.
Cycloaddition Reactions of the Oxazole Ring System
Diels-Alder Reactions as Dienes Leading to Furans and Pyridines
Oxazoles can function as dienes in [4+2] Diels-Alder cycloaddition reactions, a powerful method for constructing six-membered rings. The initial cycloadduct, a 7-oxa-2-azabicyclo[2.2.1]heptene derivative, is typically unstable and undergoes subsequent transformations. Reaction with acetylenic dienophiles leads to the formation of furans via a retro-Diels-Alder reaction that expels a nitrile. When alkene dienophiles are used, the intermediate can eliminate water to aromatize, yielding a substituted pyridine.
The reactivity in a Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory. Typically, the reaction is fastest between an electron-rich diene and an electron-poor dienophile (normal-electron-demand). The this compound molecule contains two electron-withdrawing groups (iodo and cyano), making it an electron-deficient diene. Consequently, it is expected to react most efficiently with electron-rich dienophiles, such as enamines, enol ethers, or simple alkenes, in an inverse-electron-demand Diels-Alder reaction. The presence of Lewis or Brønsted acids can catalyze the reaction by coordinating to the oxazole nitrogen, lowering the LUMO energy of the diene and accelerating the cycloaddition.
| Dienophile Type | Example | Expected Product | Reaction Type |
| Electron-rich alkene | Ethyl vinyl ether | Substituted Pyridine | Inverse-electron-demand Diels-Alder |
| Electron-rich alkyne | 1-Ethoxyacetylene | Substituted Furan | Inverse-electron-demand Diels-Alder |
| Electron-poor alkene | Maleimide | Substituted Pyridine (slow reaction) | Normal-electron-demand Diels-Alder |
1,3-Dipolar Cycloaddition Pathways
While the oxazole ring itself can participate in certain cycloadditions, a more common 1,3-dipolar cycloaddition pathway involving this substrate would utilize the nitrile functionality. The carbonitrile group (-C≡N) can be converted in situ into a nitrile oxide (-C≡N⁺-O⁻), which is a classic 1,3-dipole. This transformation can be achieved by oxidation of an intermediate aldoxime, which can be formed from the nitrile.
Once generated, the oxazole-4-nitrile oxide intermediate can readily undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles. Reaction with an alkene yields an isoxazoline (B3343090) ring, while reaction with an alkyne produces an isoxazole (B147169) ring. This strategy allows for the construction of bi-heterocyclic systems, linking the starting oxazole core to a newly formed five-membered ring. The regioselectivity of the cycloaddition is dependent on the electronic and steric properties of the dipolarophile. This pathway significantly expands the synthetic utility of this compound by using the nitrile group as a latent 1,3-dipole.
Radical Coupling Transformations
The carbon-iodine bond at the C2 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions, while involving organometallic intermediates, proceed through catalytic cycles that include steps mechanistically related to radical processes, such as oxidative addition and reductive elimination. They are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura and Stille couplings are particularly effective for aryl-aryl, aryl-vinyl, or aryl-alkynyl bond formation. In a Suzuki coupling, the 2-iodooxazole is reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The Stille coupling employs an organotin reagent. These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules. The reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions, providing efficient access to a diverse array of 2-substituted oxazoles.
| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-oxazole-4-carbonitrile |
| Stille | Organostannane (R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Substituted-oxazole-4-carbonitrile |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-oxazole-4-carbonitrile |
| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base | 2-Alkenyl-oxazole-4-carbonitrile |
Advanced Applications of 2 Iodooxazole 4 Carbonitrile in Complex Molecule Synthesis
Total Synthesis of Natural Products
The utility of 2-iodooxazole-4-carbonitrile and its ester analogue, ethyl 2-iodooxazole-4-carboxylate, is prominently showcased in the total synthesis of several marine-derived macrolides. These natural products often possess potent biological activities and complex structures that present significant synthetic challenges.
Utilization in Enigmazole A and B Total Synthesis
The enigmazoles are cytotoxic macrolides isolated from the marine sponge Cinachyrella enigmatica. A key challenge in the total synthesis of Enigmazole A was the construction of its densely functionalized 2,4-disubstituted oxazole (B20620) fragment. In a notable synthesis, this was achieved using ethyl 2-iodooxazole-4-carboxylate as a precursor. acs.orgdiva-portal.org This iodooxazole derivative was converted into a more reactive oxazol-2-ylzinc reagent through direct zinc insertion. acs.orgdiva-portal.org This organozinc species then participated in a highly efficient Negishi-type cross-coupling reaction to form a crucial carbon-carbon bond, thereby installing the complex side chain onto the oxazole ring. acs.orgdiva-portal.org This strategic use of an iodinated oxazole synthon allowed for the early introduction of the heterocyclic core and facilitated a convergent assembly of the natural product. diva-portal.org
| Natural Product | Key Oxazole Synthon | Synthetic Strategy | Key Reaction |
| Enigmazole A | Ethyl 2-iodooxazole-4-carboxylate | Convergent synthesis | Negishi cross-coupling |
Application in Breitfussin A and B Total Synthesis
Breitfussin A and B are halogen-rich dipeptide secondary metabolites discovered in the Arctic hydrozoan Thuiaria breitfussi. Their structures feature a unique indole-oxazole-pyrrole framework. The first total synthesis of these molecules involved the strategic use of iodinated oxazole intermediates. acs.org While not starting directly from this compound, the synthesis hinged on the selective iodination of a common indole-oxazole fragment at the C2 and C4 positions of the oxazole ring. acs.org This approach yielded 2,4-diiodinated and 2-iodinated oxazoles, which then served as precursors for Breitfussin A and B, respectively, through subsequent palladium-catalyzed cross-coupling reactions to introduce the pyrrole (B145914) moiety. acs.orgdiva-portal.org This highlights the importance of iodinated oxazoles in enabling the sequential and regioselective construction of such complex heterocyclic systems. acs.org
| Natural Product | Key Intermediate | Synthetic Approach | Key Transformation |
| Breitfussin A | 2,4-Diiodooxazole (B1326457) derivative | Sequential cross-couplings | Selective iodination of oxazole |
| Breitfussin B | 2-Iodooxazole (B2367723) derivative | Sequential cross-couplings | Selective iodination of oxazole |
Role in the Synthesis of Other Marine Macrolides (e.g., Neopeltolide)
Neopeltolide is a highly cytotoxic macrolide isolated from a deep-water sponge of the family Neopeltidae. Its structure includes a 14-membered macrolactone ring and a side chain containing a 2,4-disubstituted oxazole. While the direct use of this compound in its synthesis is not prominently documented in the reviewed literature, synthetic strategies for the oxazole-containing side chain have been developed starting from simpler, non-iodinated precursors like ethyl 4-oxazolecarboxylate. acs.org The synthesis of the side chain involves a series of transformations including palladium-catalyzed cross-coupling reactions to build the necessary functionality. acs.org Although not the starting point, the chemistry of oxazoles, including the potential for halogenation to activate the ring for further coupling reactions, remains a central theme in the assembly of such complex natural products. nih.gov
Construction of Poly-oxazole Architectures
Poly-oxazole chains are characteristic structural motifs in a variety of natural products with significant biological activities. The development of efficient and iterative methods for the synthesis of these systems is a key area of research.
Iterative Strategies for C2-C4' Linked Poly-oxazoles
An effective iterative two-step strategy for the synthesis of C2-C4' linked poly-oxazoles has been developed, which relies on the Suzuki-Miyaura cross-coupling reaction. This method allows for the controlled, stepwise elongation of the poly-oxazole chain. A key component in this iterative process is an oxazolylboronate species which can be coupled with a halo-oxazole. While the specific use of this compound as the starting halo-oxazole is not explicitly detailed in the primary literature, the strategy is general for halo-oxazoles. The process typically involves a TBS-iodine exchange reaction followed by the Suzuki-Miyaura cross-coupling, which appends a bis-oxazole unit in each iteration.
Synthesis of Bis-, Tris-, Tetrakis-, Pentakis-, and Hexakis-oxazole Systems
The power of the aforementioned iterative strategy has been demonstrated through the successful synthesis of a range of C2-C4' linked poly-oxazole systems. Starting from a common intermediate, this two-step repetitive process has been employed to construct bis-, tris-, tetrakis-, pentakis-, and even hexakis-oxazoles in a limited number of steps. This methodology provides a highly efficient and modular approach to accessing these complex and often biologically important oligo-heterocyclic structures.
| Poly-oxazole System | Synthetic Strategy | Key Reactions |
| Bis-oxazole | Iterative two-step method | TBS-iodine exchange, Suzuki-Miyaura coupling |
| Tris-oxazole | Iterative two-step method | TBS-iodine exchange, Suzuki-Miyaura coupling |
| Tetrakis-oxazole | Iterative two-step method | TBS-iodine exchange, Suzuki-Miyaura coupling |
| Pentakis-oxazole | Iterative two-step method | TBS-iodine exchange, Suzuki-Miyaura coupling |
| Hexakis-oxazole | Iterative two-step method | TBS-iodine exchange, Suzuki-Miyaura coupling |
Precursors for Advanced Heterocyclic Ligands and Catalysts
The oxazole framework is a cornerstone in the design of ligands for asymmetric catalysis, prized for its steric and electronic modularity and its ability to form stable complexes with a variety of metals. This compound serves as an ideal starting point for crafting highly specialized ligands, particularly chiral oxazolines.
Chiral oxazoline-containing ligands are among the most successful classes of ligands in asymmetric catalysis, enabling a wide range of enantioselective transformations. acs.orgbldpharm.com The synthesis of these ligands often involves the condensation of a carboxylic acid derivative with a chiral β-amino alcohol. nih.gov this compound provides a direct route to such structures.
The synthetic utility of this compound begins with the transformation of the C4-carbonitrile group. This group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or converted to an ester. This intermediate, 2-iodooxazole-4-carboxylic acid (or its ester), can then be coupled with a variety of commercially available, enantiopure β-amino alcohols (e.g., (S)-valinol or (R)-phenylglycinol) to form the chiral oxazoline (B21484) ring. This reaction is typically promoted by dehydrating agents or can be achieved by first forming an amide followed by cyclization.
The iodine atom at the C2 position is a key feature, providing a site for further modification through palladium-catalyzed cross-coupling reactions. By coupling the 2-iodooxazolinyl intermediate with organometallic reagents bearing other donor groups (such as pyridines, phosphines, or other heterocycles), a diverse library of bidentate and tridentate ligands can be synthesized. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize performance in specific catalytic reactions.
Metal complexes of these chiral oxazoline ligands, particularly with copper, palladium, iridium, and iron, are powerful catalysts for a multitude of asymmetric reactions. rsc.orgnih.gov These reactions are fundamental to the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The high levels of enantioselectivity are achieved through the creation of a well-defined chiral environment around the metal center, which dictates the facial selectivity of substrate approach. acs.orgrameshrasappan.com
Below is a table summarizing representative asymmetric reactions where metal-oxazoline complexes serve as the catalyst, illustrating the potential applications for ligands derived from this compound.
| Reaction Type | Metal Catalyst | Substrates | Product Type | Typical Enantioselectivity (% ee) |
| Diels-Alder | Cu(II) | Dienes, Dienophiles (e.g., Acrylimides) | Chiral Cyclohexenes | 90–98% |
| Cyclopropanation | Cu(I), Ru(II) | Olefins, Diazoacetates | Chiral Cyclopropanes | >99% |
| Allylic Alkylation | Pd(0) | Allylic acetates, Nucleophiles | Chiral Allylated Compounds | 85–99% |
| Aziridination | Cu(I) | Olefins, Nitrene Precursors | Chiral Aziridines | 90–97% |
| Hydrosilylation | Ir(I) | Ketones, Silanes | Chiral Secondary Alcohols | 90–99% |
This table presents typical results for well-established chiral oxazoline ligand systems and is representative of the performance expected from analogous ligands synthesized from this compound.
Development of Oxazole-Containing Biaryl Compounds
Biaryl structures are prevalent motifs in pharmaceuticals, natural products, and materials science. nih.gov Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most powerful methods for their construction due to their functional group tolerance and mild reaction conditions. nih.govrsc.org The this compound scaffold is an excellent electrophilic partner for these transformations.
In a typical Suzuki-Miyaura reaction, the C-I bond at the 2-position of the oxazole ring undergoes oxidative addition to a Palladium(0) complex. Subsequent transmetalation with an arylboronic acid or ester, followed by reductive elimination, forges a new carbon-carbon bond, yielding the 2-aryloxazole-4-carbonitrile product. liv.ac.uk This methodology allows for the convergent synthesis of a wide array of oxazole-containing biaryl and heterobiaryl compounds. researchgate.netorganic-chemistry.org
The reaction conditions are generally robust, often employing a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand to stabilize the catalyst, and an inorganic base such as K₂CO₃ or Cs₂CO₃. The choice of solvent, base, and ligand can be optimized to achieve high yields for various coupling partners, including electron-rich, electron-poor, and sterically hindered arylboronic acids. The ability to efficiently couple this compound with diverse boronic acids provides rapid access to libraries of novel compounds for biological screening or materials development.
The following table details representative conditions and outcomes for Suzuki-Miyaura cross-coupling reactions involving halo-heterocycles, analogous to the reactivity of this compound.
| Electrophile | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 2-Iodooxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 |
| 4-Iodoisoxazole | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 88 |
| 2-Iodooxazole | 2-Naphthylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 90 |
| 2-Iodothiazole | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 81 |
This table is a composite of typical results for Suzuki-Miyaura reactions with various halo-heterocycles, demonstrating the general applicability for the synthesis of biaryl compounds from this compound.
Integration into Functional Materials
The unique electronic structure of the oxazole ring, combined with the reactive handles of the iodo and nitrile groups, makes this compound an attractive monomer for the synthesis of advanced functional materials. nih.gov Its incorporation into polymeric structures can lead to materials with tailored photophysical and electronic properties for applications in organic electronics. uni-augsburg.de
The electron-deficient nature of the oxazole ring makes it a suitable component for creating donor-acceptor (D-A) conjugated polymers. rsc.org Such polymers are of significant interest for use in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Through metal-catalyzed cross-coupling polymerization, such as Suzuki or Stille polycondensation, this compound can be copolymerized with electron-rich (donor) monomers. The iodine at the C2 position provides a reliable site for chain growth. The resulting D-A polymer architecture facilitates intramolecular charge transfer, which is crucial for tuning the material's band gap and charge transport properties. uni-augsburg.de
Furthermore, the oxazole moiety itself is a known fluorophore. nih.gov Polymers and small molecules incorporating the this compound unit could exhibit strong fluorescence, making them candidates for use as emitters in OLEDs or as fluorescent sensors. The nitrile group offers an additional site for post-polymerization modification, allowing for the attachment of solubilizing groups or other functional moieties to fine-tune the material's properties. The thermal stability often associated with heterocyclic polymers suggests that materials derived from this oxazole building block would possess the robustness required for device applications. uni-augsburg.de
Spectroscopic Characterization and Computational Chemistry for Elucidating 2 Iodooxazole 4 Carbonitrile Structure and Reactivity
Spectroscopic Techniques for Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is employed to comprehensively characterize the molecular structure of 2-iodooxazole-4-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to be simple, exhibiting a single signal for the lone proton on the oxazole (B20620) ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the nitrile group and the iodine atom.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments within the molecule. The oxazole ring carbons and the nitrile carbon will each produce distinct signals. The chemical shifts are indicative of the electronic environment of each carbon atom.
| ¹H NMR Data | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~8.5 | Singlet |
| ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~95 | C-I (C2) |
| ~115 | CN |
| ~130 | C-CN (C4) |
| ~150 | C-H (C5) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. vscht.czdocbrown.infolibretexts.org For this compound, the key vibrational modes are associated with the nitrile group and the oxazole ring.
The C≡N stretch of the nitrile group is a particularly strong and sharp absorption, making it a readily identifiable feature in the IR spectrum. The C=N and C-O stretching vibrations within the oxazole ring also give rise to characteristic absorption bands.
| IR Absorption Data | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240 | C≡N (Nitrile) |
| ~1600-1500 | C=N (Oxazole ring) |
| ~1300-1200 | C-O (Oxazole ring) |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can offer further structural clues, as the molecule breaks apart in a predictable manner upon ionization. The presence of iodine would be indicated by its characteristic isotopic pattern.
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules.
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.comnih.govmdpi.com For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO). The energy difference between the HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic transitions.
Simulate Spectroscopic Data: Theoretical NMR and IR spectra can be calculated and compared with experimental data to confirm structural assignments. nih.gov
| Calculated DFT Properties | |
| Property | Predicted Value/Information |
| Optimized Bond Lengths | C-I, C=N, C-O, C≡N bond distances |
| Optimized Bond Angles | Angles defining the oxazole ring geometry |
| HOMO-LUMO Energy Gap | Insight into chemical reactivity and stability |
| Molecular Electrostatic Potential | Identification of electron-rich and electron-poor regions |
Molecular Modeling for Conformational Analysis and Reaction Pathways
Molecular modeling encompasses a broader set of computational techniques used to model and simulate molecular behavior. nih.gov In the context of this compound, molecular modeling can be used for:
Conformational Analysis: While the oxazole ring is rigid, conformational analysis can be applied to study the interactions of the molecule with other molecules, such as in a solvent or at the active site of an enzyme.
Modeling Reaction Pathways: Computational methods can be used to map out the energy landscape of potential chemical reactions involving this compound. This allows for the prediction of reaction mechanisms, transition states, and activation energies, providing a deeper understanding of its chemical reactivity. For instance, modeling the substitution of the iodine atom can help in designing synthetic routes to new derivatives.
Isotopic Labeling Studies (e.g., ¹⁸O-labeling) for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound, while specific isotopic labeling studies on this exact molecule are not extensively documented in publicly available literature, the principles of such studies can be applied to understand its formation and reactivity. One of the key applications of isotopic labeling for an oxygen-containing heterocycle like an oxazole would be to determine the source of the oxygen atom in the ring.
For instance, considering a plausible synthetic route to a related oxazole-4-carbonitrile (B1450848) core, which could potentially be adapted for this compound, one might investigate a reaction where an α-iodoketone precursor reacts with a cyanide source and an oxygen source to form the oxazole ring. In such a scenario, an ¹⁸O-labeling study could be designed to pinpoint the origin of the ring oxygen atom.
A hypothetical study could involve running the synthesis in the presence of ¹⁸O-labeled molecular oxygen (¹⁸O₂) or ¹⁸O-labeled water (H₂¹⁸O) and then analyzing the resulting this compound product using mass spectrometry. The presence or absence of the ¹⁸O isotope in the product would provide definitive evidence for the role of these reagents in the ring-forming step.
Table 1: Hypothetical ¹⁸O-Labeling Study for Elucidating the Oxygen Source in Oxazole Ring Formation
| Experiment | Oxygen Source | Expected m/z of this compound | Mechanistic Implication |
| 1 | Unlabeled O₂ / H₂O | 233.9 | Baseline |
| 2 | ¹⁸O₂ | 235.9 | Atmospheric oxygen is incorporated into the oxazole ring. |
| 3 | H₂¹⁸O | 233.9 | Water is not the source of the oxazole ring oxygen. |
The data from such an experiment would be crucial for validating or refuting proposed reaction mechanisms. If the mass of the this compound increases by two units when the reaction is conducted under an ¹⁸O₂ atmosphere, it strongly suggests that the oxygen atom is derived from molecular oxygen. Conversely, if the mass remains unchanged, it would indicate that the oxygen atom originates from another reactant or solvent. This type of detailed mechanistic insight is invaluable for optimizing reaction conditions and for the rational design of new synthetic methodologies.
Mechanistic Investigations of 2 Iodooxazole 4 Carbonitrile Transformations
Elucidation of Reaction Pathways for Cross-Coupling Reactions
Cross-coupling reactions are pivotal in carbon-carbon and carbon-heteroatom bond formation, and 2-iodooxazole-4-carbonitrile serves as a versatile substrate in this regard. The general mechanism for palladium-catalyzed cross-coupling reactions follows a catalytic cycle involving a palladium(0) and palladium(II) species. nih.gov This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, an organoboron reagent is coupled with an organohalide. ethernet.edu.et For this compound, the reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) complex. The use of specific ligands can direct the regioselectivity of the reaction. For instance, Xantphos has been shown to facilitate arylation at the C4 position. scholaris.ca The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process often facilitated by a base. ethernet.edu.et Finally, reductive elimination from the Pd(II) intermediate yields the coupled product and regenerates the Pd(0) catalyst. nih.gov
Stille Coupling: The Stille coupling utilizes organotin reagents. Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the this compound to a Pd(0) catalyst. This is followed by transmetalation with the organostannane and subsequent reductive elimination to afford the cross-coupled product. nih.gov Stille reactions have been successfully employed for the arylation and alkenylation at various positions of the oxazole (B20620) ring. nih.gov
Negishi Coupling: The Negishi coupling employs organozinc reagents. ethernet.edu.et A notable application involves the coupling of an oxazol-2-ylzinc reagent, formed directly from ethyl 2-iodooxazole-4-carboxylate, in the synthesis of complex natural products like enigmazole A. bris.ac.ukresearchgate.net The general mechanistic pathway is consistent with other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. nih.govethernet.edu.et
The choice of catalyst, ligands, and reaction conditions is crucial for the efficiency and regioselectivity of these cross-coupling reactions, allowing for the synthesis of a diverse range of substituted oxazoles. scholaris.canih.govresearchgate.net
| Reaction Type | Organometallic Reagent | Key Mechanistic Steps | Ligand/Additive Example | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Oxidative Addition, Transmetalation, Reductive Elimination | Xantphos (for C4 arylation) | nih.govethernet.edu.etscholaris.ca |
| Stille | Organotin | Oxidative Addition, Transmetalation, Reductive Elimination | - | nih.gov |
| Negishi | Organozinc | Oxidative Addition, Transmetalation, Reductive Elimination | - | ethernet.edu.etbris.ac.ukresearchgate.net |
Mechanism of Oxygen-Mediated Radical Couplings
Oxygen can play a crucial role in mediating radical coupling reactions involving oxazole-4-carbonitrile (B1450848) derivatives. A notable example is the synthesis of 5-aryloxazole-4-carbonitrile from acetophenone (B1666503) using potassium ferricyanide (B76249) as a cyanide source. rsc.orgresearchgate.net This transformation proceeds through a proposed oxygen-mediated radical mechanism. rsc.org
The reaction is believed to be initiated by the formation of a radical species from the acetophenone. In the presence of oxygen, this radical can undergo further transformations, leading to the formation of the oxazole ring. The cyanide anion, provided by potassium ferricyanide, is incorporated into the molecule during this process. rsc.org Potassium ferricyanide in this reaction serves a dual purpose, acting as both the cyanide source and a coupling partner for the cyclization to form the oxazole ring. rsc.org
Detailed mechanistic studies, including the identification of key reaction intermediates, have been conducted to elucidate the plausible pathways of these complex, multi-bond forming reactions. researchgate.net
Stereochemical Control and Diastereoselectivity in Transformations
Achieving stereochemical control is a significant challenge and a key goal in the synthesis of complex molecules derived from this compound and related oxazoles. The diastereoselectivity of reactions involving these compounds can be influenced by various factors, including the choice of reagents, catalysts, and reaction conditions.
In the total synthesis of enigmazole A, a marine macrolide, a key step involves a reaction that proceeds with excellent diastereoselectivity (dr 24:1), as determined by proton NMR integration of the corresponding Mosher's esters. bris.ac.uk Another step in the same synthesis, the reduction of a ketone, also demonstrates high diastereoselectivity (dr > 95:5) to yield a syn-1,3-diol. bris.ac.uk
Cross-coupling reactions involving lithiated oxazoles and chiral aldehydes have been shown to produce diastereomeric alcohols. Although in some cases the undesired diastereomer may be favored, this can often be rectified through subsequent oxidation and selective reduction steps. scholaris.ca
Catalyst-controlled olefin metathesis is another powerful strategy for achieving stereoselectivity. For instance, Z-selective cross-metathesis reactions have been developed using specific molybdenum or ruthenium catalysts, achieving high diastereomeric and enantiomeric ratios in the synthesis of complex intermediates. mit.edunih.gov The choice of catalyst can be critical in minimizing unwanted isomerization and maximizing the yield of the desired stereoisomer. mit.edu
| Transformation | Reactants/Reagents | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Aldol-type reaction | Chiral aldehyde and oxazole derivative | 24:1 | bris.ac.uk |
| Ketone reduction | Narasaka's conditions (Et2BOMe, NaBH4) | >95:5 | bris.ac.uk |
| Addition to chiral aldehyde | Lithiated oxazole | 1:3.5 (favoring undesired) | scholaris.ca |
| Z-selective cross-metathesis | Ru carbene 25b, Z-2-butene-1,4-diol | 98:2 Z:E | mit.edu |
Investigation of Cycloaddition Mechanisms (e.g., [4+2] Cycloadditions and Endoperoxide Formation)
Cycloaddition reactions are powerful tools for the construction of cyclic systems. Oxazoles, including derivatives of this compound, can participate in various cycloaddition reactions, most notably [4+2] cycloadditions, also known as Diels-Alder reactions. libretexts.orglibretexts.orgyoutube.com
The reaction of oxazoles with singlet oxygen is a well-studied example. Due to the absence of allylic hydrogens on the oxazole ring, the ene reaction pathway is impeded. researchgate.netnih.gov Consequently, the primary reaction pathway is a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring to form an unstable endoperoxide intermediate. researchgate.netnih.govepdf.pub This endoperoxide can then undergo further rearrangement or cleavage. The [2+2] cycloaddition to form a 1,2-dioxetane (B1211799) is generally considered a less dominant pathway. researchgate.netnih.gov Computational studies using density functional theory (DFT) have supported the favorability of the [4+2] cycloaddition pathway. nih.gov
Oxazoles can also react with other dienophiles in hetero-Diels-Alder reactions to form various heterocyclic structures. bris.ac.uk For instance, a hetero-Diels-Alder cycloaddition has been utilized as a key step to form the central pyran ring in the total synthesis of enigmazole A. bris.ac.ukresearchgate.net Microwave irradiation has been shown to enhance the rate of Diels-Alder reactions involving oxazole derivatives. univpancasila.ac.id
Unimolecular Pathways in Isomerization Reactions
Isomerization reactions can occur in molecules containing the oxazole moiety, sometimes proceeding through unimolecular pathways. An interesting case is the isomerization of a bromooxazole analogue of breitfussin A to breitfussin B, which was observed to occur on silica (B1680970) gel. iastate.edu This isomerization is proposed to proceed through a unimolecular bromine transfer. iastate.eduresearchgate.net The observation that a mixture of the starting material and the product did not equilibrate on silica gel further supports the unimolecular nature of this bromine migration. iastate.edu
Photochemical isomerizations of isoxazoles to oxazoles have also been studied mechanistically. Theoretical investigations of the photochemical transformation of 3,5-dimethylisoxazole (B1293586) have identified several possible reaction pathways, including a direct path and a ring contraction-ring expansion path. nih.gov These studies suggest that while a direct isomerization might be the most favorable, a stepwise pathway involving a fleeting nitrile ylide intermediate is also energetically feasible. nih.gov While this specific example does not involve this compound, it provides insight into the potential for unimolecular isomerization pathways in related heterocyclic systems.
Future Research Directions and Synthetic Prospects
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methodologies. Future research into the synthesis of 2-iodooxazole-4-carbonitrile and its derivatives is expected to focus on green and sustainable approaches that minimize waste and energy consumption. mdpi.comnih.gov
Furthermore, exploring novel disconnections and synthetic pathways that allow for the late-stage introduction of the iodo and cyano functionalities onto a pre-formed oxazole (B20620) ring could offer greater flexibility and access to a wider range of analogues.
Exploration of Unprecedented Reactivity Modes
The presence of both an iodine atom at the C2 position and a nitrile group at the C4 position of the oxazole ring endows this compound with a rich and largely unexplored reactivity profile. The carbon-iodine bond is a versatile handle for a plethora of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Future research will undoubtedly delve into a wide array of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations, to introduce diverse substituents at the C2 position. These reactions would provide rapid access to a library of 2-substituted oxazole-4-carbonitriles, which are valuable scaffolds in medicinal chemistry. The nitrile group, in turn, can be transformed into various other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the chemical space accessible from this building block.
Beyond established cross-coupling methods, the exploration of more novel transformations is a key area for future investigation. This could include iodine-catalyzed reactions, electrochemical couplings, and photoredox-catalyzed processes, which offer alternative and potentially more sustainable reaction conditions. researchgate.net The interplay between the iodo and cyano groups could also lead to unique intramolecular cyclization reactions, providing access to novel fused heterocyclic systems.
Expansion of Applications in Complex Molecular Architecture Construction
The this compound scaffold is a promising building block for the synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The oxazole moiety itself is a common feature in many biologically active natural products. nih.gov
Future research is expected to focus on utilizing this compound as a key intermediate in the total synthesis of complex natural products. Its functional handles allow for the strategic introduction of molecular complexity. For instance, the iodine atom can be used for a key fragment coupling, while the nitrile can be elaborated into a side chain or another heterocyclic ring.
In medicinal chemistry, the 2-substituted oxazole-4-carbonitrile (B1450848) core can be explored as a privileged scaffold for the development of new therapeutic agents. The ability to rapidly generate a diverse library of derivatives through cross-coupling reactions makes this an attractive platform for structure-activity relationship (SAR) studies.
Furthermore, the unique electronic properties of the oxazole ring, which can be further tuned by substitution at the C2 and C4 positions, make these compounds interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as ligands for catalysis.
Advanced Mechanistic and Computational Studies
A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and the prediction of its chemical behavior. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
Advanced computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. These theoretical studies can provide valuable insights that guide experimental work and accelerate the discovery of new reactions.
For example, DFT calculations can be used to understand the electronic structure of this compound and how it influences its reactivity in different reaction types. Computational screening of potential catalysts and reaction conditions for cross-coupling reactions could also help in identifying optimal parameters for achieving high efficiency and selectivity.
By combining detailed mechanistic investigations with advanced computational modeling, researchers can unlock the full synthetic potential of this compound and pave the way for its application in a wide range of scientific disciplines.
Q & A
Q. How can isotopic labeling (e.g., ¹²⁵I) track the fate of this compound in metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
